(3Z)-5-bromo-3-(2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-BROMO-3-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenylmethylidene group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromoindole and 2-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5-bromoindole and 2-methoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the final product, (3Z)-5-BROMO-3-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-BROMO-3-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(3Z)-5-BROMO-3-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to various physiological processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A precursor in the synthesis of (3Z)-5-BROMO-3-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE.
2-Methoxybenzaldehyde: Another precursor used in the synthesis.
Indole Derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
(3Z)-5-BROMO-3-[(2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methoxyphenylmethylidene group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12BrNO2 |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H12BrNO2/c1-20-15-5-3-2-4-10(15)8-13-12-9-11(17)6-7-14(12)18-16(13)19/h2-9H,1H3,(H,18,19)/b13-8- |
InChI Key |
RNSAFAZBKHRUAT-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
Canonical SMILES |
COC1=CC=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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